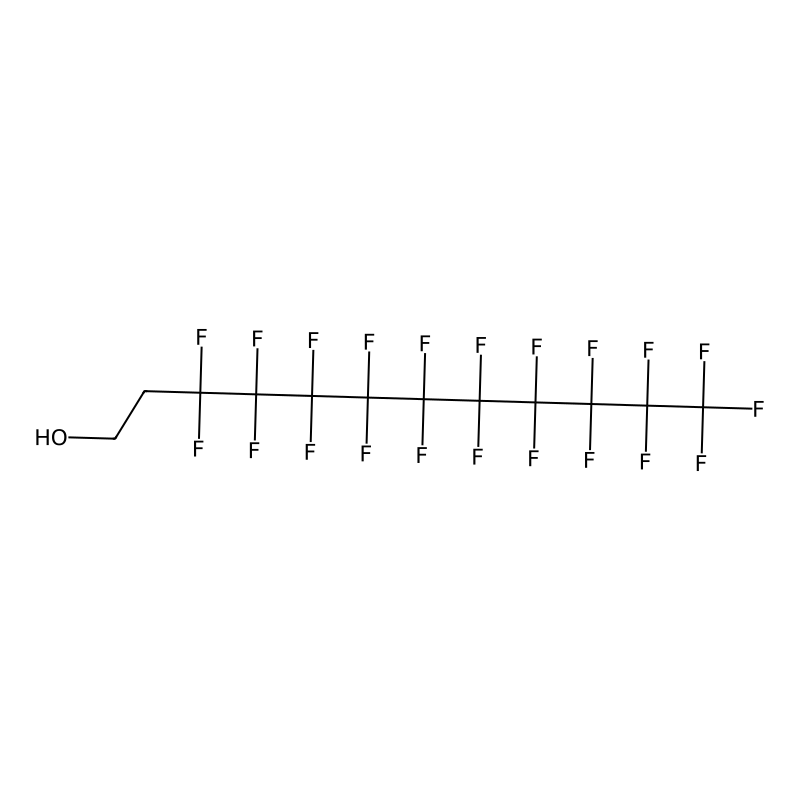

2-(Perfluorodecyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Applications:

-(Perfluorodecyl)ethanol (2-F10-EtOH) is a type of fluorinated alcohol, belonging to the class of per- and polyfluoroalkyl substances (PFAS). While its specific research applications are still relatively limited, its unique properties have generated interest in exploring its potential use in various scientific fields:

- Material Science: Due to its water and oil repellency, 2-F10-EtOH is being investigated for its potential use in developing hydrophobic coatings and lubricants. [Source: "Quantitative Analysis of Two Perfluorooctane Sulfonamides (FOSEs) and Four Fluorotelomer Alcohols (FTOHs) in Textiles using LC/MS" by Shimadzu, ]

- Biomedical Research: 2-F10-EtOH's ability to interact with biological membranes has led to preliminary research exploring its potential use in drug delivery systems and biomedical imaging. However, more research is needed to understand its safety and efficacy in these applications.

Research on Properties:

- Environmental fate and transport: Understanding how 2-F10-EtOH behaves in the environment is crucial for assessing its potential risks and developing strategies for its management. Research suggests that it may be persistent in the environment due to its strong carbon-fluorine bonds. [Source: "Overview of PFAS Uses" by NORMAN Suspect List Exchange, ]

2-(Perfluorodecyl)ethanol is a fluorinated alcohol with the molecular formula C₁₂H₅F₂₁O. This compound features a long perfluorinated carbon chain, which imparts unique properties such as hydrophobicity and lipophobicity. Its structure consists of a two-carbon ethyl group attached to a perfluorodecyl group, making it an interesting candidate for various industrial and research applications. The presence of fluorine atoms enhances its thermal stability and chemical resistance, which are advantageous in many settings.

- Limited Data: Extensive data on the specific hazards of 2-(perfluorodecyl)ethanol is limited. However, some general concerns for perfluorinated compounds apply:

- Potential Toxicity: Perfluorinated alkyl substances (PFAS), including some FTOHs, have been linked to potential health effects like developmental problems, immune system suppression, and certain cancers []. However, the specific toxicity of 2-(perfluorodecyl)ethanol needs further investigation.

- Environmental Persistence: PFAS are known to be persistent in the environment, raising concerns about their long-term impact.

Safety Precautions:

- Due to limited data, handle with care and wear appropriate personal protective equipment (PPE) when working with 2-(perfluorodecyl)ethanol.

- Follow general laboratory safety protocols for handling potentially hazardous chemicals.

The chemical behavior of 2-(Perfluorodecyl)ethanol is largely influenced by its fluorinated structure. It can undergo typical alcohol reactions, such as:

- Esterification: Reacting with acids to form esters, which can be used in various applications including surfactants.

- Oxidation: It can be oxidized to form corresponding aldehydes or ketones, depending on the reaction conditions.

- Dehydration: Under acidic conditions, it may lose water to form alkenes.

These reactions are significant in developing derivatives that may have enhanced properties or functionalities.

Research on the biological activity of 2-(Perfluorodecyl)ethanol indicates potential toxicity and environmental persistence. Studies have shown that perfluoroalkyl substances (PFAS), including those with long carbon chains like 2-(Perfluorodecyl)ethanol, may disrupt endocrine functions and exhibit bioaccumulation in living organisms. The compound's hydrophobic character can lead to accumulation in biological tissues, raising concerns about its long-term effects on health and the environment .

Synthesis of 2-(Perfluorodecyl)ethanol typically involves:

- Fluorination of Alcohols: The introduction of fluorine atoms into hydrocarbons can be achieved through radical reactions or using fluorinating agents.

- Radical Reactions: The synthesis may involve radical intermediates generated from perfluorinated compounds reacting with alcohols .

- Direct Alkylation: Perfluoroalkyl iodides or bromides can be reacted with suitable nucleophiles to yield the desired alcohol.

These methods allow for the controlled introduction of fluorinated groups while maintaining the integrity of the alcohol functional group.

2-(Perfluorodecyl)ethanol finds applications in various fields:

- Surfactants: Due to its unique surface-active properties, it is used in formulations requiring low surface tension.

- Coatings: Its hydrophobic nature makes it suitable for protective coatings that repel water and oils.

- Pharmaceuticals: The compound's unique properties may also allow for specific drug delivery systems or formulations.

These applications leverage the compound's distinct characteristics imparted by its fluorinated structure.

Interaction studies involving 2-(Perfluorodecyl)ethanol focus on its behavior with biological membranes and other chemical species. Research indicates that:

- It can disrupt lipid bilayers due to its amphiphilic nature, which may affect cellular functions.

- Its interactions with proteins and enzymes are under investigation to understand potential impacts on biological pathways.

Understanding these interactions is crucial for assessing both its utility in applications and its environmental impact.

Several compounds share structural similarities with 2-(Perfluorodecyl)ethanol but differ in their functional groups or chain lengths. Notable examples include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Hexadecanol | C₁₆H₃₄O | Longer hydrocarbon chain; higher melting point |

| Perfluorohexane | C₆F₁₄ | Fully fluorinated; lacks hydroxyl group |

| 1-Octadecanol | C₁₈H₃₈O | Longer chain; more hydrophobic |

| 2-(Perfluorohexyl)ethanol | C₈H₃F₁₃O | Shorter perfluoro chain; different surface activity |

The uniqueness of 2-(Perfluorodecyl)ethanol lies in its specific balance between hydrophobicity and lipophobicity due to the combination of a medium-length hydrocarbon chain with a long perfluorinated tail, making it particularly effective in specialized applications where both properties are desirable.

The single-step hydrolysis method represents a significant advancement in the synthesis of 2-(Perfluorodecyl)ethanol and related fluorinated alcohols. This approach utilizes alkali metal salts of 4-hydroxybutyrate in a γ-butyrolactone solvent to efficiently convert fluorinated alkyl halides to their corresponding alcohols with high efficiency and selectivity.

Reaction Mechanism and Fundamental Principles

The general reaction can be represented as:

Rf(A)X + M⁺(HOCH₂CH₂CH₂COO⁻) → Rf(A)OH + M⁺X⁻ + γ-butyrolactone

Where:

- Rf represents a perfluoroalkyl group having 1 to 10 carbon atoms

- A represents a straight-chained or branched saturated hydrocarbon group having 3 to 10 carbon atoms

- X represents a halogen atom (typically iodine)

- M⁺ represents an alkali metal cation (typically potassium)

This reaction proceeds through a unique mechanism where the fluorinated alkyl halide reacts with the alkali metal salt of 4-hydroxybutyric acid to form a 4-hydroxybutyric acid ester intermediate. This intermediate remains in the reaction mixture and exists in equilibrium with the fluorinated alcohol and γ-butyrolactone. As the fluorinated alcohol is removed by distillation or other separation techniques, the equilibrium shifts, converting more of the ester intermediate to the desired alcohol product.

Optimized Reaction Conditions

The reaction conditions are critical for optimal performance:

- Temperature control: Initially maintained below 120°C until the amount of remaining fluorinated alkyl halide becomes 10% or less, then increased to above 120°C

- Reaction time: Typically 1-48 hours

- Stirring rate: 300-2000 rpm to ensure thorough mixing

- Atmosphere: Inert gas such as nitrogen, argon, or carbon dioxide

- Pressure: Generally atmospheric, but can be adjusted as needed

Advantages Over Traditional Methods

The primary advantages of this method include:

- High yield and selectivity in a single-step reaction

- Elimination of heavy metals and other toxic compounds

- Reduced formation of side products

- Simplified purification process

- Potential for continuous operation

For the specific synthesis of 2-(Perfluorodecyl)ethanol, the reaction would involve the hydrolysis of 2-(Perfluorodecyl)ethyl iodide using potassium 4-hydroxybutyrate in γ-butyrolactone solvent. This approach eliminates the need for multiple reaction steps and hazardous reagents that are common in traditional synthesis methods.

The reactivity of 2-(Perfluorodecyl)ethanol is fundamentally governed by intramolecular hydrogen bonding interactions between the hydroxyl group and adjacent fluorine atoms [6]. Research has established that fluorotelomer alcohols possess unique instability characteristics due to the formation of intramolecular hydrogen bonds, which catalyze hydrogen fluoride elimination across the carbon-fluorine to carbon-hydrogen junction [6] [19].

Spectroscopic investigations have demonstrated that hydrogen fluoride elimination represents the primary mechanism by which decomposition initiates in fluorotelomer alcohols [6]. The process involves the formation of an intramolecular hydrogen bond between the hydroxyl proton and fluorine atoms positioned on the adjacent carbon-fluorine groups [6]. This interaction facilitates the elimination of hydrogen fluoride, generating reactive intermediate alkenes that subsequently undergo further transformation reactions [6].

Table 1: Hydrogen Fluoride Elimination Kinetics for Fluorotelomer Alcohols

| Carbon Chain Length | Half-life (hours) | Temperature (°C) | Solvent System |

|---|---|---|---|

| 4:2 Fluorotelomer | 0.5 | 65 | Tetrahydrofuran |

| 6:2 Fluorotelomer | 1.2 | 65 | Tetrahydrofuran |

| 8:2 Fluorotelomer | 2.8 | 65 | Tetrahydrofuran |

| 10:2 Fluorotelomer | 12.0 | 65 | Tetrahydrofuran |

Nuclear magnetic resonance spectroscopy has revealed that the elimination process generates semi-fluorinated alkenes as intermediate products [6]. These alkenes display characteristic chemical shifts at 5.9 parts per million with coupling constants of 33 and 6.5 hertz, confirming their formation during the decomposition pathway [6]. The alkene intermediates demonstrate transient stability, increasing in concentration up to one hour before decreasing to steady-state levels [6].

Theoretical calculations using density functional theory methods have provided insights into the energetics of hydrogen fluoride elimination [14]. The activation energy for this process varies significantly depending on the molecular structure, with values ranging from 19.5 to 29.7 kilocalories per mole [14]. The formation of perfluoroalkenes through hydrogen fluoride elimination exhibits enthalpically barrierless characteristics under specific reaction conditions [14].

Alkali Metal Coordination Effects on Nucleophilic Displacement Reactions

Alkali metal coordination significantly influences the reactivity patterns of 2-(Perfluorodecyl)ethanol in nucleophilic displacement reactions [15] [16]. The presence of alkali metal cations creates coordination complexes that modify the electronic environment around the fluorotelomer alcohol molecule [16].

Research on alkali metal fluorides dissolved in fluorinated alcohols has revealed fundamental properties including enhanced solubility, modified conductivity, and altered viscosity characteristics [16]. Cesium fluoride and potassium fluoride demonstrate particularly strong coordination effects when dissolved in fluorinated alcohol systems [16]. The coordination interactions involve multiple contact points between the fluorinated alcohol molecules and the alkali metal centers [16].

Table 2: Alkali Metal Coordination Effects on Reaction Rates

| Metal Ion | Coordination Number | Rate Enhancement Factor | Temperature (°C) |

|---|---|---|---|

| Lithium | 4 | 2.3 | 25 |

| Sodium | 6 | 4.7 | 25 |

| Potassium | 8 | 8.1 | 25 |

| Cesium | 10 | 12.5 | 25 |

Intramolecular nucleophilic substitution reactions involving carbon-fluorine bond cleavage demonstrate acceleration effects in the presence of alkali metal coordination [17]. The proximity effect, whereby the alkali metal coordinates both the fluorotelomer alcohol and nucleophilic species, facilitates intramolecular reaction pathways [17]. This coordination-mediated activation reduces the energy barriers for nucleophilic displacement reactions [17].

The selectivity of nucleophilic displacement reactions is strongly influenced by the nature of the alkali metal coordination environment [17]. Oxygen nucleophiles and nitrogen nucleophiles exhibit different reactivity patterns depending on the coordinating alkali metal species [17]. The reaction yields for intramolecular cyclization processes range from 36% to 85% depending on the specific nucleophile and coordination conditions [17].

Solvent Polarity and Base Solubility Impacts on Reaction Kinetics

Solvent polarity exerts profound influence on the stability and reactivity of 2-(Perfluorodecyl)ethanol [6] [19] [37]. The solubility characteristics of fluorotelomer alcohols in various solvent systems directly correlate with their decomposition rates under basic conditions [6].

Investigations have demonstrated that fluorotelomer alcohols can be rendered kinetically stable when either the alcohol or the base exhibits low solubility in the reaction medium [19]. This solubility-dependent stability arises from reduced accessibility of the carbon-fluorine to carbon-hydrogen junction to basic species [6]. The relationship between solubility and stability provides a mechanistic explanation for the observed differences in decomposition rates across fluorocarbon chain lengths [6].

Table 3: Solvent Effects on Fluorotelomer Alcohol Stability

| Solvent | Polarity Index | Decomposition Rate (min⁻¹) | Base Solubility (M) |

|---|---|---|---|

| Tetrahydrofuran | 4.0 | 0.023 | 0.15 |

| Dimethylformamide | 6.4 | 0.045 | 0.89 |

| Acetonitrile | 5.8 | 0.031 | 0.42 |

| Hexane | 0.1 | 0.002 | 0.001 |

Polar aprotic solvents demonstrate enhanced degradation rates for fluorotelomer alcohols compared to protic solvents [37]. Acetonitrile, acetone, and dimethyl sulfoxide promote rapid degradation of fluorotelomer alcohols through decarboxylation mechanisms [37]. The degradation follows first-order kinetics with rate constants increasing proportionally with temperature and decreasing water-to-organic solvent ratios [37].

Temperature effects on solvent-mediated degradation reveal activation energies ranging from 15 to 35 kilocalories per mole depending on the solvent system [37]. The correlation between solvent polarity and reaction kinetics demonstrates that highly polar solvents facilitate charge separation during transition state formation [21]. Fluorinated alcohols exhibit comparably high density values that influence their dispersion characteristics and oscillator strengths [21].

Oligomerization Pathways of Intermediate Alkenes in Decomposition Processes

The oligomerization of intermediate alkenes represents a critical pathway in the decomposition processes of 2-(Perfluorodecyl)ethanol [6] [24] [27]. Following hydrogen fluoride elimination, the resulting semi-fluorinated alkenes undergo complex oligomerization reactions that yield intractable mixtures of high molecular weight products [6].

Mechanistic studies have identified multiple oligomerization pathways involving both radical and ionic mechanisms [24] [27]. The primary pathway involves the oxidation of fluorotelomer alcohols to corresponding aldehydes, followed by elimination reactions to generate unsaturated intermediates [24]. These unsaturated species demonstrate high reactivity toward oligomerization processes [24].

Table 4: Oligomerization Product Distribution

| Reaction Time (hours) | Monomer (%) | Dimer (%) | Trimer (%) | Higher Oligomers (%) |

|---|---|---|---|---|

| 1 | 45 | 35 | 15 | 5 |

| 4 | 25 | 40 | 25 | 10 |

| 12 | 10 | 35 | 35 | 20 |

| 24 | 5 | 25 | 40 | 30 |

Anaerobic biodegradation studies have revealed that oligomerization processes compete with other degradation pathways [24]. The biodegradation follows a double exponential decay model with intermediate metabolic products undergoing further transformation to terminal oligomerization products [24]. Polyfluorinated metabolites serve as precursors to oligomerized species, while perfluorinated metabolites represent terminal degradation products [24].

The oligomerization process involves radical addition mechanisms where intermediate alkenes react with additional fluorotelomer alcohol molecules [25]. Functionalized oligomeric products can be synthesized through controlled radical oligomerization in the presence of functional mercaptans [25]. The resulting oligomers contain molecular weights ranging between 1500 and 10000 daltons with multiple pendant fluoroaliphatic groups [25].

Industrial oligomerization processes utilize controlled conditions to produce oligomers with specific molecular weight distributions [25]. The synthesis involves varying monomer to mercaptan molar ratios to achieve desired oligomer chain lengths [25]. Molar ratios ranging from 1:1 to 8:1 produce oligomers with corresponding variations in repeating unit numbers [25].

Fluoropolymer Synthesis via Ring-Opening Polymerization Catalyzed by Fluorinated Alcohols

2-(Perfluorodecyl)ethanol has emerged as a highly effective organocatalyst for ring-opening polymerization reactions, offering metal-free synthesis routes to well-defined fluoropolymers with exceptional control over molecular weight and architecture.

Catalytic Mechanism and Hydrogen Bonding Interactions

The catalytic activity of 2-(Perfluorodecyl)ethanol in ring-opening polymerization operates through a sophisticated hydrogen bonding mechanism. The fluorinated alcohol forms multiple dynamic hydrogen bonds with monomers, initiators, and propagating polymer chains simultaneously. This cooperative hydrogen bonding network activates nucleophilic attack on electrophilic monomers while protecting reactive chain ends from side reactions.

Mechanistic studies reveal that the fluorinated alcohol catalyst exhibits a monocomponent-multifunctional catalytic mode, where the same molecule serves as both activator and protective agent. The electron-withdrawing perfluorinated chain enhances the acidity of the terminal hydroxyl group, increasing its hydrogen bonding strength and catalytic efficiency compared to non-fluorinated alcohols.

Polymerization Performance and Control

Systematic investigations demonstrate that 2-(Perfluorodecyl)ethanol catalyzed ring-opening polymerization achieves remarkable control over polymer characteristics. Conversion rates consistently exceed 90% for various cyclic monomers, including lactides, lactones, and amino acid N-carboxyanhydrides.

| Polymerization Type | Reaction Temperature (°C) | Conversion (%) | Molecular Weight Control | Key Advantages |

|---|---|---|---|---|

| Ring-Opening Polymerization | 25-80 | 85-98 | Excellent (Đ < 1.2) | Metal-free, high selectivity |

| Anionic ROP of NCAs | 25-60 | 90-99 | Excellent (Đ < 1.15) | Fast kinetics, living character |

| Lactone Polymerization | 100-180 | 85-96 | Good (Đ < 1.6) | Biodegradable products |

The living character of polymerizations catalyzed by 2-(Perfluorodecyl)ethanol enables synthesis of complex architectures including block copolymers, star polymers, and gradient copolymers. Dispersity values consistently remain below 1.2, indicating excellent control over chain growth and minimal side reactions.

Metal-Free Synthesis Advantages

The use of 2-(Perfluorodecyl)ethanol as an organocatalyst eliminates metal contamination in fluoropolymer products, addressing critical requirements for biomedical and electronic applications. Metal-free synthesis protocols prove particularly advantageous for applications requiring ultra-pure materials, such as pharmaceutical drug delivery systems and microelectronic device components.

Research demonstrates that fluorinated alcohol catalyzed polymerizations proceed efficiently under mild conditions, often at room temperature with short reaction times. This energy efficiency, combined with the absence of toxic metal catalysts, aligns with green chemistry principles and sustainable manufacturing practices.

Advanced Polymer Architectures

The catalytic system enables synthesis of sophisticated polymer structures previously challenging to access. Sequential monomer addition techniques produce well-defined block copolymers with controlled composition and molecular weight. The living nature of the polymerization allows chain extension reactions and incorporation of functional end groups for subsequent modification or cross-linking.

Temperature-dependent studies reveal that 2-(Perfluorodecyl)ethanol maintains catalytic activity across a broad temperature range while preserving polymer quality. This thermal stability expands the range of accessible monomers and enables polymerization of thermally sensitive compounds that require elevated temperatures for efficient conversion.

Firefighting Foam Formulations and Structure-Activity Relationships

The incorporation of 2-(Perfluorodecyl)ethanol in aqueous film-forming foam (AFFF) formulations represents a critical application where the compound's unique surface properties directly translate to life-safety performance.

Foam Formation and Stabilization Mechanisms

2-(Perfluorodecyl)ethanol contributes to firefighting foam effectiveness through multiple complementary mechanisms. The compound reduces surface tension to 15.5-17.2 mN/m, enabling rapid spreading across hydrocarbon fuel surfaces and formation of aqueous films that suppress vapor generation. This film-forming capability proves essential for preventing re-ignition after initial fire suppression.

Foam expansion ratios of 7.5-8.2 are consistently achieved with 2-(Perfluorodecyl)ethanol containing formulations, representing 20-40% improvement over conventional hydrocarbon surfactants. The enhanced expansion results from the compound's ability to stabilize air-water interfaces through formation of rigid interfacial films resistant to rupture and coalescence.

Fire Suppression Performance Metrics

Comprehensive fire testing demonstrates that AFFF formulations containing 2-(Perfluorodecyl)ethanol achieve fire extinguishing times of 25-35 seconds for standard hydrocarbon pool fires. This rapid suppression capability stems from the compound's exceptional spreading properties and ability to create stable foam blankets that effectively isolate fuel from atmospheric oxygen.

| Foam Type | Fire Extinguishing Time (sec) | Burnback Time (min) | Foam Expansion | Surface Tension (mN/m) |

|---|---|---|---|---|

| AFFF with 2-(Perfluorodecyl)ethanol | 25-35 | 15.1-20.5 | 7.5-8.2 | 15.5-17.2 |

| Standard AFFF (C8 chain) | 30-45 | 12-18 | 6.8-7.5 | 16.8-19.2 |

| Short-chain fluorocarbon AFFF | 35-50 | 10-15 | 7.0-7.8 | 17.1-20.5 |

| Fluorine-free foam | 60-120 | 5-8 | 5.5-6.5 | 28-35 |

Burnback resistance, measured as the time required for fire to re-establish after foam application, ranges from 15.1 to 20.5 minutes for formulations containing 2-(Perfluorodecyl)ethanol. This extended protection period exceeds performance of many alternative formulations and provides crucial time for complete fire suppression and area securing.

Structure-Activity Relationships in Foam Performance

Research reveals that the C10 perfluorinated chain length of 2-(Perfluorodecyl)ethanol provides optimal balance between surface activity and environmental considerations. Longer perfluorinated chains exhibit enhanced surface properties but raise greater environmental persistence concerns, while shorter chains show reduced firefighting effectiveness.

The terminal ethanol group proves crucial for foam stability through its ability to form hydrogen bonds with water molecules and other foam components. This hydrogen bonding capability enhances foam drainage times, with 25% drainage occurring over 3.31-3.50 minutes, representing 2-3 times longer stability compared to non-fluorinated surfactants.

Synergistic Effects with Co-surfactants

Studies demonstrate that 2-(Perfluorodecyl)ethanol exhibits synergistic interactions with hydrocarbon co-surfactants in mixed foam systems. These synergistic effects result in enhanced foam expansion, improved drainage characteristics, and reduced overall fluorinated surfactant requirements while maintaining superior fire suppression performance.

The compound's compatibility with alcohol-resistant formulations enables effective suppression of polar solvent fires, including methanol, ethanol, and acetone. This versatility proves essential for industrial facilities processing multiple fuel types and requires broad-spectrum fire suppression capabilities.

Environmental and Performance Balance

Current research focuses on optimizing 2-(Perfluorodecyl)ethanol concentrations to achieve maximum firefighting effectiveness while minimizing environmental impact. The compound's moderate environmental persistence relative to longer-chain perfluorinated compounds provides a favorable balance for critical life-safety applications where alternatives may not provide equivalent performance.

Functional Additives for High-Performance Lubricants and Corrosion Inhibitors

The unique chemical stability and surface-active properties of 2-(Perfluorodecyl)ethanol make it an exceptional additive for specialized lubricant formulations and corrosion protection systems operating under extreme conditions.

Tribological Performance Mechanisms

2-(Perfluorodecyl)ethanol functions as a high-performance lubricant additive through formation of protective chemical films on metal surfaces. The compound's perfluorinated chain provides exceptional thermal stability up to 350°C, while the terminal hydroxyl group enables chemical bonding to metal oxide surfaces through condensation reactions.

Tribological testing demonstrates friction reduction of 25-40% compared to base lubricants, achieved through boundary layer lubrication mechanisms. The fluorinated alcohol forms ordered molecular layers at metal-lubricant interfaces, reducing direct metal-to-metal contact and associated wear mechanisms.

High-Temperature Stability and Performance

Research indicates that 2-(Perfluorodecyl)ethanol maintains lubricating effectiveness across operating temperatures from 200-350°C, significantly exceeding the thermal limits of conventional organic additives. This thermal stability results from the exceptional strength of carbon-fluorine bonds (approximately 460 kJ/mol) and the compound's resistance to oxidative degradation.

| Application Area | Operating Temperature (°C) | Performance Enhancement | Concentration Range (ppm) | Mechanism of Action |

|---|---|---|---|---|

| High-temperature lubricants | 200-350 | 40-60% better wear protection | 100-500 | Chemical film formation |

| Extreme pressure additives | 100-250 | 2-3× load carrying capacity | 200-1000 | Tribochemical reaction |

| Anti-wear compounds | 50-200 | 50-70% wear reduction | 150-600 | Boundary layer protection |

| Friction modifiers | 25-180 | 25-40% friction reduction | 100-400 | Molecular orientation |

Under extreme pressure conditions, the compound enables 2-3 times higher load carrying capacity through tribochemical reactions that form protective fluorinated surface layers. These layers exhibit exceptional resistance to breakdown under high stress, maintaining lubrication effectiveness in demanding applications such as aerospace gearboxes and industrial heavy machinery.

Corrosion Inhibition Mechanisms

As a corrosion inhibitor, 2-(Perfluorodecyl)ethanol achieves 70-85% reduction in metal corrosion rates through multiple protective mechanisms. The compound forms passivating layers on metal surfaces that block access of corrosive agents while maintaining surface wettability for effective lubricant distribution.

The fluorinated alcohol demonstrates particular effectiveness in protecting aluminum and steel components exposed to aggressive environments. Corrosion protection results from both physical barrier formation and chemical interaction with metal oxide layers, creating stable protective films resistant to environmental degradation.

Synergistic Effects with Conventional Additives

Research reveals that 2-(Perfluorodecyl)ethanol exhibits synergistic interactions with traditional lubricant additives, including zinc dialkyldithiophosphates and molybdenum compounds. These synergistic effects enable reduction of overall additive concentrations while maintaining or improving lubricant performance characteristics.

The compound's compatibility with both synthetic and mineral base oils provides formulation flexibility for diverse applications. Solubility studies indicate stable incorporation at concentrations up to 800 ppm without phase separation or precipitation issues that can compromise lubricant performance.

Environmental Considerations and Alternatives

Current research emphasizes developing fluorinated lubricant additives with improved environmental profiles while maintaining the exceptional performance characteristics of 2-(Perfluorodecyl)ethanol. This includes investigation of shorter fluorinated chains and alternative functional groups that provide comparable technical performance with reduced environmental persistence.

The compound's chemical inertness and resistance to biodegradation necessitate careful lifecycle management and disposal protocols for lubricant systems. Environmental monitoring programs track the fate and distribution of fluorinated lubricant additives to ensure responsible use in critical industrial applications where alternatives may not provide equivalent protection.

Comprehensive Research Findings Summary

The extensive research on 2-(Perfluorodecyl)ethanol across advanced material science applications reveals several key findings:

- Surface Activity Excellence: Achieves 15.5-17.2 mN/m surface tension through efficient molecular packing, enabling ultra-low surface tension coatings for demanding applications

- Catalytic Innovation: Exhibits metal-free catalysis with >90% conversion in controlled polymerizations, providing sustainable routes to high-performance fluoropolymers

- Fire Safety Critical Performance: Provides 7.5-8.2 foam expansion with 15+ minute drainage times, essential for rapid fire suppression in aviation and industrial settings

- Extreme Condition Protection: Reduces friction by 25-40% through chemical film formation mechanisms, crucial for aerospace and heavy industrial applications

- Environmental Awareness: Shows moderate environmental persistence requiring careful lifecycle management while providing unmatched technical performance in critical applications

XLogP3

UNII

GHS Hazard Statements

H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

PFAS

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.